molecular formula C14H20ClNO2 B12849206 tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride

tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Cat. No.: B12849206
M. Wt: 269.77 g/mol
InChI Key: NQBYBOMJQFXCHO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride: is a chemical compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butyl group, a benzoate moiety, and an aminocyclopropyl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminocyclopropyl)benzoate hydrochloride typically involves the esterification of 3-(1-aminocyclopropyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzoates or cyclopropyl derivatives

Scientific Research Applications

Chemistry: tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing compounds on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure makes it a valuable scaffold for the development of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity. The benzoate moiety can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride
  • tert-Butyl 3-(1-aminocyclopropyl)benzoate

Comparison: tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride is unique due to the presence of both the tert-butyl ester and aminocyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of synthetic and research applications.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)benzoate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-13(2,3)17-12(16)10-5-4-6-11(9-10)14(15)7-8-14;/h4-6,9H,7-8,15H2,1-3H3;1H

InChI Key

NQBYBOMJQFXCHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)C2(CC2)N.Cl

Origin of Product

United States

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